molecular formula C12H14O3 B1324362 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid CAS No. 74205-43-9

1-(3-Methoxyphenyl)cyclobutanecarboxylic acid

Cat. No. B1324362
Key on ui cas rn: 74205-43-9
M. Wt: 206.24 g/mol
InChI Key: DKRPTRYWEUCDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08471005B2

Procedure details

Into a 1-neck round-bottom flask, 1-(3-Methoxy-phenyl)-cyclobutanecarboxylic acid (5.00 g, 24.2 mmol), N,N-Diisopropylethylamine (7.52 g, 58.2 mmol), tert-Butyl alcohol (100 mL, 1000 mmol) and Diphenylphosphonic azide (8.01 g, 29.1 mmol) were added. The reaction was heated at 110° C. overnight. The solvent was removed under vacuum to give a semi solid. The reaction was partitioned with water and DCM. The organic was separated, washed with Brine and dried over Na2SO4. The solid was filtered and washed with DCM. The solvent was removed under vacuum to give an oil. The reaction mixture was purified via ISCO column chromatography with hexane and EtOAc. The collected fractions afforded [1-(3-Methoxy-phenyl)-cyclobutyl]-carbamic acid tert-butyl ester as a clear oil (4.20 g, 65%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Diphenylphosphonic azide
Quantity
8.01 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2(C(O)=O)[CH2:12][CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1.C([N:19]([CH2:23]C)C(C)C)(C)C.[C:25]([OH:29])([CH3:28])([CH3:27])[CH3:26].C1C=CC([O:36]P(OC2C=CC=CC=2)(N=[N+]=[N-])=O)=CC=1>>[C:25]([O:29][C:23](=[O:36])[NH:19][C:9]1([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=2)[CH2:10][CH2:11][CH2:12]1)([CH3:28])([CH3:27])[CH3:26]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C1(CCC1)C(=O)O
Name
Quantity
7.52 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Diphenylphosphonic azide
Quantity
8.01 g
Type
reactant
Smiles
C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a semi solid
CUSTOM
Type
CUSTOM
Details
The reaction was partitioned with water and DCM
CUSTOM
Type
CUSTOM
Details
The organic was separated
WASH
Type
WASH
Details
washed with Brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with DCM
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified via ISCO column chromatography with hexane and EtOAc

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1(CCC1)C1=CC(=CC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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